molecular formula C12H19N3 B8771928 N,N-Dimethyl-3-(piperazin-1-yl)aniline

N,N-Dimethyl-3-(piperazin-1-yl)aniline

Cat. No.: B8771928
M. Wt: 205.30 g/mol
InChI Key: XDTCKASXTIMKBV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(piperazin-1-yl)aniline is a tertiary aniline derivative featuring a dimethylamino group and a piperazine ring attached to the meta position of the benzene core. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its piperazine moiety enhances solubility and provides a site for further functionalization, while the dimethylamino group influences electronic properties, affecting reactivity in cross-coupling or catalytic reactions .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

N,N-dimethyl-3-piperazin-1-ylaniline

InChI

InChI=1S/C12H19N3/c1-14(2)11-4-3-5-12(10-11)15-8-6-13-7-9-15/h3-5,10,13H,6-9H2,1-2H3

InChI Key

XDTCKASXTIMKBV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)N2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Core

Piperazine and Sulfonamide Derivatives

Compounds such as 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline (9f) and 5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline (9j) share the piperazine-aniline backbone but differ in substituents:

  • Nitro Group Position : The nitro group in N,N-Dimethyl-3-(piperazin-1-yl)aniline is absent, whereas compounds like 9f and 9j feature nitro groups at the ortho position, which significantly alter electronic properties and reactivity .
  • Sulfonamide Modifications : The sulfonyl group in 9f (phenylsulfonyl) versus 9j (4-fluorophenylsulfonyl) impacts lipophilicity and binding affinity. For example, 9j has a higher molecular weight (472.1 g/mol) compared to 9f (454.1 g/mol), influencing solubility and biological activity .

Table 1: Key Properties of Piperazine-Aniline Derivatives

Compound Molecular Weight (g/mol) Purity (%) LCMS Retention Time (min) Key Substituents
This compound ~248.3* N/A N/A -N(CH₃)₂, -piperazine (meta)
9f 454.1 >98 2.289 -NO₂, -PhSO₂, -pyridin-3-ylmethyl
9j 472.1 31 2.326 -NO₂, -4-F-PhSO₂, -pyridin-3-ylmethyl
Trifluoromethyl and Thioether Analogues
  • N,N-Dimethyl-3-(trifluoromethyl)aniline (1ak) : The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, enhancing stability in Pd-catalyzed C–H olefination reactions. Kinetic isotope effect (KIE) studies show distinct reactivity compared to piperazine-containing analogues, with ligand-dependent pathways .
  • N,N-Dimethyl-3-(phenylthio)aniline : The phenylthio group (-SPh) increases molecular weight (228.06 g/mol) and alters GC retention times (14.67 min), suggesting higher hydrophobicity than the piperazine analogue .

Spectroscopic and Physical Properties

  • NMR Shifts : The piperazine ring in this compound causes distinct ¹H NMR signals (e.g., piperazine protons at δ ~2.5–3.5 ppm), whereas trifluoromethyl or ethynyl substituents induce upfield/downfield shifts in aromatic protons .
  • Stability : The CF₃ group in 1ak enhances thermal stability, while nitro-containing analogues (e.g., 9f) may exhibit sensitivity to reducing conditions .

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